molecular formula C14H16N2O8 B1598779 N,N,N',N'-1,4-Phenylenediaminetetraacetic acid CAS No. 1099-02-1

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid

Cat. No.: B1598779
CAS No.: 1099-02-1
M. Wt: 340.28 g/mol
InChI Key: IDQJPXPEIIEMQI-UHFFFAOYSA-N
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Description

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid is a useful research compound. Its molecular formula is C14H16N2O8 and its molecular weight is 340.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring and Remediation

Aminopolycarboxylic acids, such as EDTA, are utilized in significant quantities for a wide range of industrial and domestic applications to solubilize or inactivate various metal ions through complex formation. Their presence in the aquatic environment at considerable concentrations has been a subject of environmental studies, particularly in monitoring water pollution and assessing the impact of these substances on drinking water quality. Notably, their high polarity and partly low degradability underline the need for environmental monitoring and the development of biodegradable alternatives for less environmental impact (Schmidt et al., 2004); (Pinto, Neto, & Soares, 2014).

Analytical Chemistry

In analytical chemistry, these chelating agents are integral in developing methods for determining various compounds and ions. For instance, the improvement of the Berthelot reaction for determining ammonium in soil extracts and water illustrates the role of chelating agents in enhancing analytical techniques. This adaptation involves the use of alternative compounds to manage interferences by metallic cations, showcasing the flexibility and utility of chelating agents in analytical methodologies (Rhine et al., 1998).

Synthesis and Characterization of Novel Compounds

The research into synthesizing novel compounds often leverages the properties of aminopolycarboxylates. Studies on the synthesis, characterization, and pharmacological screening of new chemical entities illustrate how these agents facilitate the creation of compounds with potential applications in medicine and other fields. This area of application not only highlights the chemical versatility of chelating agents but also their role in advancing pharmaceutical sciences and materials science (Shaharyar et al., 2016).

Fluorescence and Sensing Technologies

Aminopolycarboxylates find application in the development of fluorescence and sensing technologies. The synthesis of water-soluble cruciform fluorophores demonstrates the use of these substances in creating sensitive materials for detecting metal ions and other analytes. Such technologies are critical in environmental monitoring, biomedical research, and the development of diagnostic tools, highlighting the interdisciplinary applications of chelating agents in both science and technology (Tolosa, Zucchero, & Bunz, 2008).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid . Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Properties

IUPAC Name

2-[4-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-1-2-10(4-3-9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQJPXPEIIEMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393207
Record name N,N,N',N'-1,4-Phenylenediaminetetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099-02-1
Record name N,N,N',N'-1,4-Phenylenediaminetetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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